molecular formula C8H4F3NO3 B1394870 3-Nitro-5-(trifluoromethyl)benzaldehyde CAS No. 284047-98-9

3-Nitro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1394870
M. Wt: 219.12 g/mol
InChI Key: URVBLBRJDUDNKP-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO3 . It has a molecular weight of 219.12 g/mol .


Molecular Structure Analysis

The InChI code for 3-Nitro-5-(trifluoromethyl)benzaldehyde is 1S/C8H4F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-4H . The Canonical SMILES is C1=C(C=C(C=C1C(F)(F)F)N+[O-])C=O .


Physical And Chemical Properties Analysis

3-Nitro-5-(trifluoromethyl)benzaldehyde has a molecular weight of 219.12 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 219.01432748 g/mol . The Topological Polar Surface Area is 62.9 Ų .

Scientific Research Applications

Stereochemistry and Reaction Pathways

  • 3-Nitro-5-(trifluoromethyl)benzaldehyde has been studied in reactions with stabilized sulfur ylides, leading to the highly stereoselective synthesis of glycidamide derivatives, showcasing its utility in exploring stereochemistry and reaction pathways in organic synthesis (Fernández, Durante-Lanes, & López-Herrera, 1990).

Chalcon Formation

  • This compound has also been involved in studies on chalcon formation, particularly in reactions with different substituted acetophenones and hydroxy-benzaldehyde. Such research is crucial for understanding the fundamentals of organic reaction mechanisms (Sipos & Sirokmán, 1964).

Electrophilic Trifluoromethylating Reagent

  • The derivative 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, related to 3-Nitro-5-(trifluoromethyl)benzaldehyde, has been synthesized and evaluated as a hypervalent-iodine-based electrophilic trifluoromethylating reagent, offering insights into reactivity and safety in organic synthesis (Santschi, Sarott, Otth, Kissner, & Togni, 2014).

Photochemical Reaction Mechanisms

  • The compound has been part of studies in photochemical reaction mechanisms, specifically in the formation of nitroso compounds and hydrates, which is significant in the field of photochemistry and understanding light-induced chemical transformations (Gáplovský et al., 2005).

Polymer Synthesis for Nonlinear Optical Applications

  • Research involving the synthesis of poly(ethyl vinyl ethers) containing nitro-substituted benzaldehyde derivatives, like 3-Nitro-5-(trifluoromethyl)benzaldehyde, has shown potential in creating materials for nonlinear optical applications. This indicates its importance in material science and engineering (Lee & Ahn, 1999).

Heterogeneous Catalysis in Organic Synthesis

  • Studies have also been conducted using derivatives of 3-Nitro-5-(trifluoromethyl)benzaldehyde in heterogeneous catalysis, particularly in reactions like the condensation of aldehydes with alcohols. This research contributes to the development of new catalytic methods in organic synthesis (Herbst, Khutia, & Janiak, 2014).

Synthesis of Hexahydro-5H-dibenzo[b,e]-1,4-diazepin-1-ones

  • The chemical is involved in synthesizing novel compounds like 11-aryl-3,3-dimethyl-7- and 7,8-substituted 1,2,3,4,10,11-hexahydro-5H-dibenzo[b,e]-1,4-diazepin-1-ones, which has implications in pharmaceutical chemistry and drug design (Tonkikh, Strakovs, Rizhanova, & Petrova, 2004).

Nitration and Cyano-Aromatics in Catalysis

  • Research on the chemoselectivity in hydrogenations of substituted nitro- and cyano-aromatics by ruthenium nanocatalysts, including studies on nitrobenzaldehydes, is crucial for understanding selective catalysis in organic and medicinal chemistry (Indra, Maity, Maity, Bhaduri, & Lahiri, 2011).

Safety And Hazards

3-Nitro-5-(trifluoromethyl)benzaldehyde should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, or hot surfaces .

properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVBLBRJDUDNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695309
Record name 3-Nitro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-(trifluoromethyl)benzaldehyde

CAS RN

284047-98-9
Record name 3-Nitro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of [3-nitro-5-(trifluoromethyl)phenyl]methanol (400 mg, 1.88 mmol) in CH2Cl2 (20 mL) was cooled to 0° C. and then Dess-Martin periodinane (1.59 g, 3.76 mmol) was added. The reaction was slowly warmed to room temperature. After stirring at room temperature for twenty minutes, the reaction was poured into 1N NaOH (25 mL). The mixture was extracted with EtOAc (50 mL) and the organic extracts were washed with brine (25 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 0% to 15% EtOAc/hexanes afforded 3-nitro-5-(trifluoromethyl)benzaldehyde. Rf=0.39 (15% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 10.18 (s, 1H), 8.91 (s, 1H), 8.74 (s, 1H), 8.48 (s, 1H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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